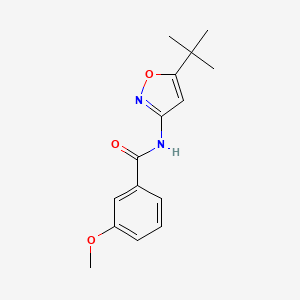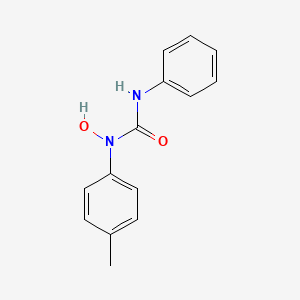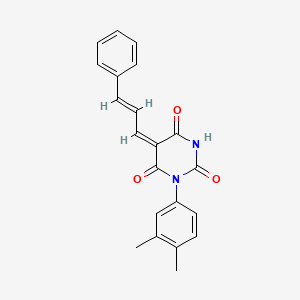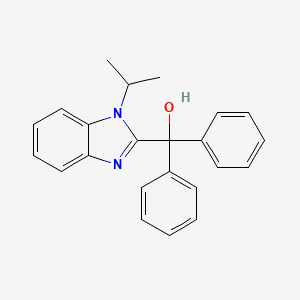
N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide, also known as SBI-425, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the most promising areas of research has been its use in the treatment of inflammatory bowel disease (IBD). Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in the gut, making it a potential treatment option for IBD.
In addition to its use in IBD, this compound has also been studied for its potential role in the treatment of other diseases such as cancer, diabetes, and neurodegenerative disorders. Its ability to modulate various signaling pathways and cellular processes makes it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide involves the inhibition of a protein called cyclic GMP-AMP synthase (cGAS). This protein plays a key role in the immune response by detecting the presence of foreign DNA in the cell. When cGAS is activated, it produces a molecule called cyclic GMP-AMP (cGAMP), which in turn activates the immune response.
This compound binds to cGAS and prevents it from producing cGAMP, thereby inhibiting the immune response. This mechanism of action has been shown to be effective in reducing inflammation in various disease conditions.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its role in modulating the immune response, it has also been shown to affect various signaling pathways and cellular processes.
One of the most notable effects of this compound is its ability to inhibit the production of pro-inflammatory cytokines. This has been demonstrated in various in vitro and in vivo studies, making it a potential treatment option for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide in lab experiments is its specificity for cGAS. This allows researchers to study the role of cGAS in various disease conditions and to develop new drugs that target this protein.
However, one of the limitations of using this compound is its relatively low solubility in water. This can make it difficult to administer in vivo and may require the use of specialized delivery systems.
Future Directions
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide. One area of focus is the development of new drug candidates based on the structure of this compound. This could involve modifying the chemical structure of this compound to improve its solubility, potency, and selectivity.
Another area of research is the identification of new disease conditions that could be treated with this compound. This could involve screening for the expression of cGAS in various tissues and identifying disease conditions where cGAS plays a key role.
Overall, this compound has shown great promise as a potential therapeutic agent for various disease conditions. Its ability to modulate the immune response and affect various signaling pathways makes it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to develop new drug candidates based on its structure.
Synthesis Methods
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide is a multi-step process that involves the use of several chemical reagents and techniques. The first step involves the preparation of the intermediate compound 5-tert-butyl-3-isoxazolecarboxylic acid, which is then reacted with 3-methoxybenzoyl chloride to form the final product. The overall yield of this synthesis method is around 40%, making it a relatively efficient process.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)12-9-13(17-20-12)16-14(18)10-6-5-7-11(8-10)19-4/h5-9H,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVRGYMMQHVJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B4989166.png)
![4-bromo-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B4989181.png)
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine](/img/structure/B4989185.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4989193.png)

![N-[(5-chloro-2-thienyl)methyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4989201.png)
![N-(2-methoxyphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B4989212.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4989220.png)

![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4989236.png)
![allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B4989239.png)

![2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4989262.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4989272.png)